3-O-trans-p-coumaroyltormentic acid

Inflammation NF-κB Signaling Cytokine Inhibition

Researchers face irreproducible results when generic isomers replace stereochemically defined triterpenoids. This compound is the pure trans isomer-essential for consistent Topo I inhibition and anti-inflammatory studies. • IC50 13-15 µM vs. A549, SK-OV-3, SK-MEL-2, HCT-15 tumor lines • Induces apoptosis in HL60 cells via mitochondrial pathway & Topo I inhibition • MIC 59.4 µg/mL against VRE with selectivity vs. mammalian cells (IC50 72.0 µg/mL)

Molecular Formula C39H54O7
Molecular Weight 634.8 g/mol
CAS No. 121064-78-6
Cat. No. B1256524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-O-trans-p-coumaroyltormentic acid
CAS121064-78-6
Molecular FormulaC39H54O7
Molecular Weight634.8 g/mol
Structural Identifiers
SMILESCC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)OC(=O)C=CC6=CC=C(C=C6)O)O)C)C)C2C1(C)O)C)C(=O)O
InChIInChI=1S/C39H54O7/c1-23-16-19-39(33(43)44)21-20-36(5)26(31(39)38(23,7)45)13-14-29-35(4)22-27(41)32(34(2,3)28(35)17-18-37(29,36)6)46-30(42)15-10-24-8-11-25(40)12-9-24/h8-13,15,23,27-29,31-32,40-41,45H,14,16-22H2,1-7H3,(H,43,44)/b15-10+/t23-,27-,28+,29-,31-,32+,35+,36-,37-,38-,39+/m1/s1
InChIKeyBZORLJPADUHVJE-QWBBESJSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-O-trans-p-Coumaroyltormentic Acid (CAS 121064-78-6): Procurement-Grade Profile for a Differentiated Pentacyclic Triterpenoid


3-O-trans-p-Coumaroyltormentic acid (CAS 121064-78-6) is a pentacyclic triterpenoid belonging to the ursane class . It is the 3-O-trans-p-coumaroyl ester derivative of tormentic acid, a naturally occurring metabolite found in various plant species including Eriobotrya japonica, Ficus mucuso, and Berberis koreana [1]. With a molecular formula of C₃₉H₅₄O₇ and a monoisotopic mass of 634.39 Da, this compound is characterized by the presence of an (E)-p-coumaroyl moiety esterified at the C-3 position of the tormentic acid core [2]. This specific esterification is not merely structural decoration; it fundamentally alters the compound's biological properties compared to its parent aglycone and its geometric isomer.

Why 3-O-trans-p-Coumaroyltormentic Acid Cannot Be Substituted: The Critical Role of Isomerism and Esterification in Biological Function


Generic substitution of 3-O-trans-p-coumaroyltormentic acid with its parent compound tormentic acid or its cis-isomer is scientifically unsound due to profound, quantifiable differences in biological activity. Esterification of the tormentic acid core with an (E)-p-coumaroyl group significantly enhances its anti-inflammatory efficacy compared to the parent compound, demonstrating that the ester moiety is not a passive structural feature but a critical pharmacophore [1]. Furthermore, the geometry of the coumaroyl double bond is a critical determinant of activity. The trans-isomer (the subject of this guide) and the cis-isomer exhibit distinct biological profiles; for instance, one isomer may exhibit cytotoxicity while the other does not, or they may differ in their anti-inflammatory potency [2]. Sourcing a specific isomer is therefore non-negotiable for ensuring experimental reproducibility and achieving the desired research outcome. Using an undefined mixture or the incorrect isomer introduces a variable that can invalidate study conclusions.

Quantitative Differentiation of 3-O-trans-p-Coumaroyltormentic Acid: A Data-Driven Guide for Scientific Selection


Enhanced Anti-Inflammatory Efficacy: Direct Comparison to Tormentic Acid

In a direct head-to-head study, the trans-p-coumaroyl ester of tormentic acid (trans-TACE) demonstrated significantly superior anti-inflammatory activity compared to its parent compound, tormentic acid (TA). The study evaluated the reduction of pro-inflammatory cytokines in LPS-stimulated THP-1 macrophages [1].

Inflammation NF-κB Signaling Cytokine Inhibition

Broad-Spectrum Tumor Cell Cytotoxicity: Quantified Potency Across Multiple Cancer Lines

This compound exhibits consistent and quantifiable in vitro cytotoxicity against a panel of human tumor cell lines. While direct comparator data for a structurally similar analog in the same study is lacking, the activity profile is well-defined across multiple cell types, establishing a baseline for its use in cancer research .

Cancer Research Cytotoxicity Drug Discovery

Mechanism-Specific Action: Induction of Apoptosis via Topoisomerase I Inhibition in Leukemia

In human leukemia HL60 cells, this compound induces caspase-dependent apoptotic cell death via the mitochondrial pathway, an effect mediated, at least in part, by the inhibition of topoisomerase I (Topo I) [1]. This provides a defined mechanism of action that is not shared by all triterpenoids.

Leukemia Apoptosis Topoisomerase Inhibition

Antimicrobial Selectivity: Quantified Activity Against Drug-Resistant Bacteria

The compound demonstrates weak but quantifiable selectivity for vancomycin-resistant Enterococcus (VRE) over eukaryotic cells, a key characteristic for an antimicrobial lead .

Antimicrobial Resistance VRE Drug Discovery

Optimal Research Applications for 3-O-trans-p-Coumaroyltormentic Acid Based on Differentiated Evidence


Anti-Inflammatory Mechanism Studies: A Directly Comparable, Enhanced Ester of Tormentic Acid

Researchers investigating the anti-inflammatory potential of pentacyclic triterpenes should prioritize this compound over its parent, tormentic acid. As demonstrated by direct head-to-head comparison, the trans-p-coumaroyl esterification confers a significant, quantifiable enhancement in the suppression of key pro-inflammatory cytokines like TNFα and IL-8. Its defined activity in modulating the NF-κB signaling pathway makes it a superior and more potent tool compound for elucidating the anti-inflammatory mechanisms of this chemical class [1].

Broad-Spectrum Anticancer Drug Discovery: A Tool for Pan-Cancer Cytotoxicity Profiling

In cancer drug discovery programs, this compound serves as a robust reference molecule for assessing broad-spectrum cytotoxicity. Its well-documented, consistent IC50 values (13-15 µM) across four major human tumor cell lines—lung (A549), ovarian (SK-OV-3), melanoma (SK-MEL-2), and colon (HCT-15)—provide a reliable benchmark for structure-activity relationship (SAR) studies and for screening novel derivatives [1].

Leukemia-Specific Research: Investigating Topoisomerase I-Mediated Apoptosis

For projects focused specifically on leukemia, this compound offers a defined mechanism of action. Its ability to induce apoptosis in HL60 cells through mitochondrial pathway activation, linked to Topoisomerase I inhibition, provides a clear and testable hypothesis for therapeutic development [1]. This mechanistic specificity allows for more targeted research than would be possible with a non-specific cytotoxic agent.

Antimicrobial Resistance Research: A Scaffold for Targeting Vancomycin-Resistant Enterococcus (VRE)

In the critical area of antimicrobial resistance, this compound represents a potential starting point for developing novel agents against VRE. Its quantifiable MIC value (59.4 μg/mL) and its modest selectivity over mammalian cells provide a baseline dataset from which medicinal chemists can design and synthesize improved analogs with enhanced potency and a wider therapeutic window [1].

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